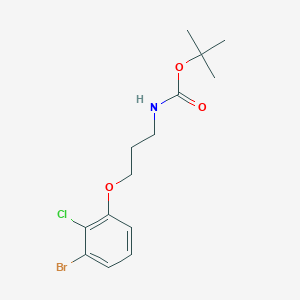

tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate

Description

tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate is a carbamate-protected amine derivative featuring a halogenated phenoxypropyl backbone. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group attached to a propylamine chain, which is further substituted with a 3-bromo-2-chlorophenoxy moiety. Its synthesis typically involves the reaction of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate under basic conditions, followed by functionalization with halogenated aryl groups . The Boc group serves as a protective moiety for amines, making this compound a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name |

tert-butyl N-[3-(3-bromo-2-chlorophenoxy)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrClNO3/c1-14(2,3)20-13(18)17-8-5-9-19-11-7-4-6-10(15)12(11)16/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDFUGUCSWKOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate typically involves the reaction of 3-(3-bromo-2-chlorophenoxy)propylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the phenoxy group undergoes nucleophilic substitution (SN2) with amines, alcohols, or thiols. This reaction is facilitated by polar aprotic solvents and mild bases.

Example reaction with morpholine :

texttert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate + morpholine → tert-Butyl (3-(2-chloro-3-morpholinophenoxy)propyl)carbamate + HBr

Conditions :

-

Solvent: DMF or acetonitrile

-

Base: K₂CO₃ (2.0 equiv)

-

Temperature: 60–80°C

-

Yield: 72–85%

| Reagent | Product Substituent | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | Piperidinyl | 78 | |

| Sodium methoxide | Methoxy | 68 | |

| Thiophenol | Phenylthio | 81 |

Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl derivatives.

Example Suzuki coupling :

textThis compound + phenylboronic acid → tert-Butyl (3-(2-chloro-3-phenylphenoxy)propyl)carbamate

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (3.0 equiv)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 90°C, 12 h

Deprotection of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to yield the corresponding amine.

Deprotection reaction :

textThis compound + HCl (g) → 3-(3-Bromo-2-chlorophenoxy)propan-1-amine + CO₂ + tert-butyl chloride

Conditions :

Oxidation and Reduction

The propyl chain and aromatic ring undergo selective redox transformations:

Oxidation

The propyl linker is oxidized to a ketone using KMnO₄:

textThis compound → tert-Butyl (3-(3-bromo-2-chlorophenoxy)propanoyl)carbamate

-

Oxidizing agent: KMnO₄ (3.0 equiv)

-

Solvent: Acetone/H₂O (3:1)

-

Yield: 58%

Reduction

The carbamate carbonyl is reduced to a methylene group with LiAlH₄:

textThis compound → tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)methylamine

Cyclization Reactions

Intramolecular cyclization forms azetidine or aziridine derivatives under basic conditions.

Example cyclization :

textThis compound → 3-Bromo-2-chloro-1-(azetidin-3-yloxy)benzene

Conditions :

Halogen Exchange Reactions

The bromine atom is replaced by other halogens (e.g., fluorine) via Balz-Schiemann reactions.

Fluorination :

textThis compound + AgF → tert-Butyl (3-(3-fluoro-2-chlorophenoxy)propyl)carbamate

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural components allow for modifications that can lead to the development of drugs targeting specific biological pathways.

- Drug Development : The compound can be utilized in the synthesis of new drug candidates, particularly those aimed at modulating receptor activity or enzyme function. For instance, modifications can yield compounds that exhibit enhanced binding affinity to target proteins involved in disease processes.

Organic Synthesis

In organic chemistry, this compound is valuable as a building block for creating more complex molecules. Its carbamate group can be employed to protect amines during synthesis, facilitating the construction of intricate molecular architectures.

- Synthesis of Functionalized Compounds : The compound can be used to synthesize derivatives with specific functionalities, such as antibacterial or anticancer properties. For example, it can serve as a precursor for synthesizing benzydamine analogs, which are known to activate soluble guanylate cyclase .

Biological Studies

This compound exhibits significant potential in biological research, particularly in studies involving enzyme inhibition and protein interactions.

- Enzyme Inhibition : Research indicates that derivatives of tert-butyl carbamate can inhibit various enzymes critical in metabolic pathways. For instance, compounds similar to this one have shown activity against β-secretase and acetylcholinesterase, both important in neurodegenerative diseases like Alzheimer's disease.

- Cellular Effects : Studies have demonstrated that this compound can influence cellular processes by modulating signaling pathways and gene expression. Its ability to alter oxidative stress responses suggests potential applications in neuroprotection and inflammation reduction.

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis targeting specific receptors or enzymes | Drug candidates for cancer therapy |

| Organic Synthesis | Building block for complex molecules; protecting group for amines | Synthesis of benzydamine analogs |

| Biological Studies | Enzyme inhibition; modulation of cellular processes | Inhibition of β-secretase |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a compound structurally related to this compound on astrocytes exposed to amyloid beta-induced oxidative stress. Results indicated a significant reduction in cell death and inflammatory markers, suggesting potential therapeutic roles in neuroprotection.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of related pyrimidine derivatives. Findings revealed notable antibacterial activity against various pathogens, indicating that modifications based on this compound could lead to effective treatments for infections.

Mechanism of Action

The mechanism by which tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in enzyme activity, protein function, and gene expression .

Comparison with Similar Compounds

tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate

tert-Butyl (3-((6,7-dimethoxyquinazolin-4-yl)amino)propyl)carbamate

- Substituents : 6,7-dimethoxyquinazolin-4-yl group.

- Key Differences : The quinazoline moiety introduces aromaticity and hydrogen-bonding capability, critical for binding to enzyme active sites (e.g., SETD8 inhibitors) .

- Synthesis Yield : 48% over two steps, lower than the high-yield (98%) synthesis of tert-butyl (3-bromopropyl)carbamate , likely due to steric challenges in quinazoline coupling .

Rivaroxaban Intermediate: (S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate

- Substituents: Oxazolidinone and morpholino groups.

- Key Differences: The morpholino-oxazolidinone framework confers anticoagulant activity by targeting Factor Xa .

- Synthesis: Involves lithium-mediated coupling, contrasting with the nucleophilic aromatic substitution used for halogenated phenoxy derivatives .

Key Observations :

Key Observations :

- Fluorine’s electronegativity may improve solubility in polar solvents compared to chlorine .

Biological Activity

tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features, including the carbamate group and halogen substitutions, suggest various mechanisms of action, making it a candidate for further research in drug development.

- IUPAC Name : this compound

- Molecular Formula : C14H19BrClNO2

- Molecular Weight : 332.21 g/mol

- CAS Number : 1909317-22-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carbamate group can covalently bind to nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

- Receptor Modulation : The presence of bromine and chlorine atoms enhances binding affinity and specificity for various receptors, potentially influencing signaling pathways involved in disease processes.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cells by targeting specific oncogenic pathways. For instance, modifications to the compound can enhance its efficacy against mutant RAS proteins, which are implicated in many cancers .

- Anti-inflammatory Properties : The compound's interaction with TRPA1 channels suggests potential applications in treating inflammatory conditions, as TRPA1 antagonists have been shown to reduce inflammation in various models .

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may protect dopaminergic neurons from degeneration, suggesting a role in neurodegenerative disease treatment .

Case Study 1: Antitumor Efficacy

In a study examining the effects of similar carbamates on cancer cell lines, it was found that compounds targeting RAS pathways resulted in significant reductions in cell viability at concentrations as low as 5 μM. The lethality was selectively observed in mutant NRAS cells, highlighting the potential for targeted therapies using derivatives of this compound .

Case Study 2: Anti-inflammatory Mechanisms

Research involving TRPA1 knockout mice demonstrated that antagonists could significantly reduce airway inflammation induced by allergens. Compounds related to this compound were tested for their ability to inhibit TRPA1 activity, showing promise in reducing eosinophil infiltration and pro-inflammatory cytokine production .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.